molecular formula C9H14BrN2O14P3 B1140929 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt CAS No. 102212-99-7

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt

Cat. No. B1140929
CAS RN: 102212-99-7
M. Wt: 547.04
InChI Key:
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Description

5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt, also known as 5-BrdUTP, is a synthetic nucleoside analogue . It has a molecular weight of 547.04 and an empirical formula of C9H14BrN2O14P3 . This compound is used as a substrate for the intricate process of DNA synthesis .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is characterized by the presence of a bromine atom, which differentiates it from thymidine . The InChI string representation of its structure is InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18 .


Chemical Reactions Analysis

5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is used as a TdT substrate which can be used to label the DNA double-strand breaks . It is also used for incorporation into DNA for studying normal and tumor cell proliferation profiles .


Physical And Chemical Properties Analysis

5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt is a powder that is soluble in water (50 mg/mL, clear, colorless to faintly yellow) . It should be stored at a temperature of -20°C .

Scientific Research Applications

DNA Synthesis Studies

BrdUTP is commonly used in the study of DNA synthesis. It is incorporated into DNA in place of thymidine, both in vitro and in vivo . This allows researchers to label DNA and subsequently use it for immunohistochemical analysis of cell proliferation .

Cell Proliferation Profiling

The compound is instrumental in studying normal and tumor cell proliferation profiles. By incorporating BrdUTP into DNA, scientists can track the replication activity within cells, which is crucial for understanding cancer progression and the effects of anti-cancer drugs .

Mutagenesis Research

As an effective mutagenic agent, BrdUTP is used to induce mutations within DNA. This application is significant for genetic research, where induced mutations can help understand gene functions and interactions .

Immunological Detection Techniques

BrdUTP labeling is detectable by various immunological techniques. After incorporation into DNA, BrdUTP can be identified using specific antibodies, which is a fundamental method for studying cell cycle dynamics and disorders .

Drug Screening and Antiviral Investigations

The compound finds application in drug screening processes, particularly in the development of antiviral drugs. Its incorporation into viral DNA can be a marker for the efficacy of antiviral agents .

DNA Sequencing and Labeling

BrdUTP is utilized in DNA sequencing and labeling, where it serves as a substrate for enzymes involved in DNA replication. This application is crucial for high-throughput sequencing technologies and genomic research .

Mechanism of Action

During the S phase of the cell cycle (when DNA replication occurs), 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt can be incorporated in place of thymidine in newly synthesized DNA molecules of dividing cells . Cells that have recently performed DNA replication or DNA repair can be detected with antibodies specific for BrdU .

properties

IUPAC Name

[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQCQNFLEGAHPA-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940203
Record name 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt

CAS RN

18736-53-3, 102212-99-7
Record name Bromodeoxyuridine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018736533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt
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Q & A

A: BrdUTP is a thymidine analog, which means it is structurally similar to the natural DNA building block, deoxythymidine triphosphate (dTTP). During DNA replication, DNA polymerases can incorporate BrdUTP in place of dTTP. [, , , ]

A: Once incorporated, BrdUTP can be detected using antibodies specific to BrdU. These antibodies can be tagged with fluorescent dyes or enzymes, allowing for visualization and quantification of newly synthesized DNA. [, ]

A: While generally considered non-radioactive, BrdUTP incorporation can have some downstream effects. These include potential alterations in DNA structure, replication fidelity, and gene expression. [, , ] One study showed that BrdUTP incorporation can lead to increased sensitivity to UV light, leading to DNA strand breaks. [] This property is utilized in techniques like selective DNA strand break induction by photolysis (SBIP) for studying DNA replication.

ANone: The molecular formula of BrdUTP is C9H13BrN3O14P3Na3. The molecular weight is 608.0 g/mol. Spectroscopic data is not explicitly provided in the research papers.

A: BrdUTP is commonly used to identify cells in the S phase of the cell cycle, which is when DNA replication occurs. By incorporating BrdUTP into newly synthesized DNA, researchers can specifically label and quantify proliferating cells. [, , ]

A: While not a direct marker of apoptosis, BrdUTP can be used in conjunction with other techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) to label DNA strand breaks. [, ] This allows for the simultaneous detection of apoptotic cells and cells undergoing DNA replication in the same sample.

A: BrdUTP can be incorporated into DNA probes for in situ hybridization experiments. [] The incorporated BrdU can then be detected using specific antibodies, enabling the visualization and localization of specific DNA or RNA sequences within cells or tissues.

A: Yes, BrdUTP incorporation can be used to assess DNA repair synthesis in cells treated with DNA damaging agents. [] By measuring the amount of BrdU incorporated into DNA after damage, researchers can evaluate the efficiency of DNA repair mechanisms.

ANone: The provided research papers do not cover computational chemistry or modeling aspects of BrdUTP.

A: The bromine atom in BrdUTP provides a unique epitope that antibodies can specifically recognize. [] This allows for the selective detection of BrdU-labeled DNA even in the presence of unlabeled DNA.

ANone: The provided research papers primarily focus on the scientific applications of BrdUTP and do not delve into SHE regulations specifically.

A: BrdUTP is frequently used in cell-based assays to label newly synthesized DNA in living cells. [, ] This allows for the study of cell cycle progression, cell proliferation rates, and the effects of various treatments on DNA replication.

A: BrdUTP has been used in various animal models, including mice, rats, and hamsters, to study cell proliferation and tissue regeneration in vivo. [, , ] For example, BrdUTP labeling has been employed to investigate neurogenesis in the hippocampus of mice following brain injury.

A: Research has shown that cells can develop resistance to BrdUTP, often through alterations in thymidine kinase (TK) activity, the enzyme responsible for phosphorylating BrdU to BrdUTP. [] Some studies have selected for BrdU-resistant cell lines by gradually increasing the BrdU concentration in the culture medium. These resistant lines often exhibit reduced TK activity or mutations in the TK gene, rendering them less sensitive to the cytotoxic effects of BrdU.

ANone: The provided papers do not focus on the toxicological data of BrdUTP.

ANone: Drug delivery and targeting strategies are not discussed in the provided research papers.

A: The use of BrdUTP as a biomarker for cell proliferation has been explored in various contexts. [, , ] For instance, BrdUTP labeling has been used to assess the efficacy of anti-cancer treatments by monitoring the reduction in tumor cell proliferation.

ANone: Several methods are available to detect and quantify BrdU incorporation:

    ANone: The provided research papers do not cover the environmental impact of BrdUTP.

    ANone: The research papers provided do not delve into the dissolution and solubility of BrdUTP in various media.

    ANone: Analytical method validation for BrdUTP is not discussed in detail within the provided research papers.

    ANone: The research papers provided do not include specific information about quality control and assurance for BrdUTP.

    ANone: The provided research papers do not address the immunogenicity of BrdUTP.

    ANone: The research papers do not provide information on BrdUTP interactions with drug transporters.

    ANone: The research papers provided do not discuss BrdUTP's impact on drug-metabolizing enzymes.

    ANone: The research papers primarily focus on BrdUTP's application in studying biological processes and do not delve into its biocompatibility or biodegradability.

    A: Yes, alternatives to BrdUTP for labeling DNA include:* [3H]Thymidine: A radioactive precursor that incorporates into DNA, but requires handling precautions due to radioactivity. []* EdU (5-Ethynyl-2'-deoxyuridine): A thymidine analog detected by click chemistry, offering faster and simpler detection compared to BrdU.

    ANone: The research papers provided do not discuss recycling and waste management strategies for BrdUTP.

    A: The research highlights the importance of appropriate research infrastructure and resources, such as:* Access to cell culture facilities: For in vitro experiments using BrdUTP to label DNA in cultured cells. [, , ]* Microscopy and Imaging equipment: To visualize and analyze BrdU-labeled cells and tissues. [, , ]* Flow cytometry: For high-throughput analysis of BrdU incorporation in cell populations. [, , ]* Molecular biology techniques: Such as PCR and DNA sequencing, for analyzing BrdU-labeled DNA. [, ]

    ANone: The research papers provided do not delve into the historical context and milestones of BrdUTP.

    A: The research highlights the interdisciplinary nature of BrdUTP applications, spanning fields like:* Molecular Biology: Studying DNA replication, repair, and transcription. [, , ]* Cell Biology: Investigating cell cycle progression, proliferation, and apoptosis. [, , ]* Developmental Biology: Tracking cell lineage and fate mapping during development. [, ]* Neuroscience: Analyzing neurogenesis and neuronal proliferation in the brain. [, ]

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